2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of Hydrazide Linkage: The hydrazide linkage is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Condensation with 3-Hydroxybenzaldehyde: Finally, the compound is formed by condensing the hydrazide derivative with 3-hydroxybenzaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the sulfanyl group.
Reduction: Reduction reactions can target the nitro groups if present or the imine linkage in the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl group.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core and sulfanyl group.
Reduction: Reduced forms of the nitro groups or imine linkages.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal function.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, interfere with receptor signaling pathways, and induce DNA damage leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-ethoxyphenyl)methylideneacetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxyphenyl)methylideneacetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-18-10-8-16(9-11-18)14-28-21-7-2-1-6-20(21)26-23(28)31-15-22(30)27-25-13-17-4-3-5-19(29)12-17/h1-13,29H,14-15H2,(H,27,30)/b25-13- |
InChI Key |
KHLCSVKGWYHNSY-MXAYSNPKSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)O |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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